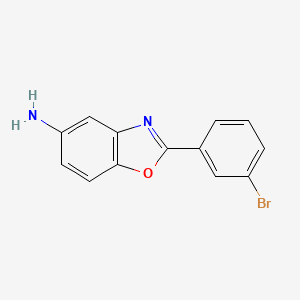

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Descripción

Significance of Benzoxazole (B165842) Core in Heterocyclic Chemistry

The benzoxazole nucleus is a privileged pharmacophore in medicinal chemistry, largely due to its unique structural and electronic properties. researchgate.netnih.gov As a class of heterocyclic compounds, benzoxazoles are integral to the design of new therapeutic agents and functional materials. tandfonline.comchemistryjournal.net

The fundamental structure of benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. researchgate.netwikipedia.org It features a bicyclic system where a benzene (B151609) ring is fused to the 4 and 5 positions of a 1,3-oxazole ring. tandfonline.comfoodb.ca The oxazole (B20620) itself is a five-membered aromatic ring containing one nitrogen and one oxygen atom at the 1- and 3-positions, respectively. globalresearchonline.net The fusion of these two rings results in a planar, aromatic structure that is relatively stable. globalresearchonline.netwikipedia.org This inherent stability, combined with the presence of heteroatoms, provides reactive sites that allow for various functionalizations, making it a valuable starting material for synthesizing more complex molecules. wikipedia.orgfoodb.ca

A key reason for the extensive use of the benzoxazole scaffold in drug discovery is its role as a bioisostere. chemistryjournal.net Bioisosteres are molecules or substituents that possess similar physicochemical properties and produce broadly similar biological effects. researchgate.net The benzoxazole nucleus is considered a structural bioisostere of naturally occurring purine (B94841) nucleobases, such as adenine (B156593) and guanine (B1146940). globalresearchonline.netchemistryjournal.net This structural mimicry allows benzoxazole derivatives to interact with biopolymers like enzymes and receptors within living systems, which is a foundational principle behind their wide range of pharmacological activities. globalresearchonline.netchemistryjournal.net The 2(3H)-benzoxazolone template, a related structure, is noted for its ability to mimic phenol (B47542) or catechol moieties, further cementing its status as a "privileged scaffold". nih.gov

Overview of Benzoxazole Derivatives in Scientific Research

Research into benzoxazole derivatives has revealed a broad spectrum of biological activities and practical applications, making it a focal point of synthetic and medicinal chemistry for decades. globalresearchonline.netjocpr.com

The history of heterocyclic compounds dates back to the mid-19th century, with the oxazole ring system first being developed in 1947. globalresearchonline.netnih.gov The traditional and most common synthesis of benzoxazoles involves the condensation reaction of 2-aminophenols with carbonyl compounds such as carboxylic acids or aldehydes. nih.gov Over the years, numerous synthetic methods have been developed to improve yields, expand substrate scope, and employ more environmentally friendly conditions, including the use of various catalysts like nanocatalysts and metal catalysts. researchgate.netorganic-chemistry.org Historically, benzoxazole derivatives have found use as optical brighteners in detergents and have been incorporated into the structures of pharmaceutical drugs like flunoxaprofen. wikipedia.org

Modern research continues to uncover the vast potential of benzoxazole derivatives. These compounds are investigated for a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and antioxidant properties. researchgate.nettandfonline.comnih.gov Recent reviews highlight the progress in synthesizing and evaluating benzoxazole derivatives for diseases such as cancer, diabetes, and neurological disorders. researchgate.netnih.gov There is also significant interest in their application as agrochemicals, including fungicides, herbicides, and insecticides. mdpi.com The development of novel synthetic strategies remains a key focus, aiming to create libraries of diverse benzoxazole compounds for high-throughput screening and drug discovery. researchgate.nettandfonline.com

Specific Focus on 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Within the large family of benzoxazole derivatives is this compound. This compound serves as a specific example of a functionalized benzoxazole, possessing substituents that make it a valuable intermediate in organic synthesis. Its structure consists of the core benzoxazole ring, substituted at the 2-position with a 3-bromophenyl group and at the 5-position with an amine group.

The presence of the bromine atom and the primary amine group provides two distinct reactive sites for further chemical modification. The amine group can readily react with various electrophiles, for example, to form amides, sulfonamides, or imines, as demonstrated by the synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-iodobenzylidene)amine. evitachem.com The bromo-substituted phenyl ring can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. For these reasons, this compound is primarily utilized in research as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. hit2lead.com

Compound Identification and Properties

Table 1: Chemical Identifiers for this compound Data sourced from PubChem and commercial suppliers. hit2lead.comuni.lu

| Identifier | Value |

| Molecular Formula | C₁₃H₉BrN₂O |

| Molecular Weight | 289.13 g/mol |

| CAS Number | 293737-81-2 |

| InChI Key | RBEUAXOSGXEKQB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N |

Table 2: Physicochemical Properties of this compound Data sourced from PubChem and commercial suppliers. hit2lead.comuni.lu

| Property | Value |

| Physical Form | Solid |

| Purity | ≥95% |

| XlogP (Predicted) | 3.4 |

| Monoisotopic Mass | 287.98984 Da |

Rationale for Researching this compound

The specific chemical structure of this compound provides a compelling rationale for its investigation in a research setting. The molecule can be dissected into three key components: the benzoxazole core, the 2-(3-bromophenyl) substituent, and the 5-amino group. Each of these components contributes to the compound's potential utility and interest.

The Benzoxazole Scaffold: As a foundational element, the benzoxazole ring system is a well-established pharmacophore known to interact with various biological targets. jocpr.com Its structural similarity to naturally occurring nucleic bases like adenine and guanine is thought to facilitate interactions with biological macromolecules. jocpr.com

The 2-(3-Bromophenyl) Substituent: The presence of a phenyl group at the 2-position is a common feature in many biologically active benzoxazoles. The bromine atom on this phenyl ring is of particular strategic importance. Halogen atoms, such as bromine, can modulate a molecule's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromine atom serves as a versatile synthetic handle. It can be readily utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of other functional groups. This allows for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. Some brominated organic compounds have also been noted for their antibacterial properties. researchgate.net

The 5-Amino Group: The amino group at the 5-position is another key feature. This functional group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. The presence of an amino group can also influence the compound's solubility and provides a reactive site for further chemical modifications, such as acylation or alkylation, to explore its biological potential. Research on 5-amino-2-(p-substituted-phenyl) benzoxazole derivatives has been conducted to explore their biological activities. esisresearch.org

The combination of these structural features in a single molecule makes this compound a promising candidate for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉BrN₂O |

| Molecular Weight | 289.13 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 287.9898 g/mol |

| Monoisotopic Mass | 287.9898 g/mol |

| Topological Polar Surface Area | 54.9 Ų |

| Heavy Atom Count | 17 |

| Complexity | 331 |

Note: Data is computationally predicted and sourced from chemical databases.

Potential Research Avenues for this Specific Compound

Given the structural attributes of this compound, several promising research avenues can be envisioned. These investigations would aim to elucidate the compound's properties and potential applications.

Medicinal Chemistry and Drug Discovery:

Anticancer Research: Benzoxazole derivatives are well-documented for their anticancer properties. ijpbs.com This compound could be screened against a panel of cancer cell lines to assess its cytotoxic activity. The bromophenyl and amino moieties offer sites for modification to optimize potency and selectivity.

Antimicrobial Drug Development: The benzoxazole core is a known antibacterial and antifungal pharmacophore. esisresearch.org Research could focus on evaluating the compound's efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Agents: Certain benzoxazole derivatives have demonstrated anti-inflammatory activity. jocpr.com This compound could be investigated for its ability to inhibit key inflammatory mediators.

Materials Science and Chemical Biology:

Fluorescent Probes and Dyes: Benzoxazole derivatives often exhibit interesting photophysical properties, including fluorescence. The extended conjugation in this molecule suggests it may have fluorescent properties. Research could explore its potential as a fluorescent probe for biological imaging or as a component in organic light-emitting diodes (OLEDs). The amino group can be functionalized to create sensors for specific analytes.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself, and its use as a building block for more complex molecules, can be a subject of research. Developing efficient and sustainable synthetic routes to this and related compounds is a valuable endeavor in organic chemistry. nih.gov

Table 2: Summary of Potential Research Applications

| Research Area | Specific Focus | Rationale |

| Medicinal Chemistry | Anticancer Activity | Benzoxazole core is a known anticancer scaffold. |

| Antimicrobial Activity | Benzoxazole derivatives exhibit broad-spectrum antimicrobial effects. esisresearch.org | |

| Anti-inflammatory Agents | Some benzoxazoles show potential as anti-inflammatory drugs. jocpr.com | |

| Materials Science | Fluorescent Materials | Extended π-system of the benzoxazole core often leads to fluorescence. |

| Chemical Biology | Molecular Probes | The structure can be modified to create probes for biological targets. |

| Organic Synthesis | Synthetic Intermediate | The bromine atom allows for further chemical diversification via cross-coupling reactions. |

A-2. Synthetic Methodologies and Chemical Transformations of this compound

While direct synthetic routes for this compound are not extensively detailed in publicly available literature, its synthesis can be understood through the general and well-established methodologies for constructing the 2-aminobenzoxazole (B146116) core. These strategies primarily involve the cyclization of substituted o-aminophenols or the chemical transformation of other benzoxazole precursors.

A-2.1. General Synthetic Strategies for 2-Aminobenzoxazoles and Analogues

The formation of the 2-aminobenzoxazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods developed for its synthesis. These approaches are broadly applicable and can be adapted for a variety of substituted analogues, including the target compound.

The most common and direct approach to 2-aminobenzoxazoles is the intramolecular cyclization of o-aminophenol derivatives with a cyanating agent. nih.govacs.org This method builds the heterocyclic ring system in a single key step.

A modern and safer alternative to highly toxic cyanating agents like cyanogen (B1215507) bromide is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.org This air-stable and non-hazardous electrophilic cyanating agent facilitates the synthesis of 2-aminobenzoxazoles from various substituted 2-aminophenols. organic-chemistry.org

The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the cyano group of NCTS. nih.govacs.org The activation enhances its electrophilicity, allowing for a nucleophilic attack by the amino group of the o-aminophenol. nih.govacs.org This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed electrophilic carbon, leading to the benzoxazole ring. nih.govacs.org

An alternative procedure involves using lithium hexamethyldisilazide (LiHMDS) as a base under mild conditions (5 °C to room temperature), which also provides high yields. organic-chemistry.org This protocol is noted for its operational simplicity, short reaction times, and straightforward workup. organic-chemistry.org

Table 1: Optimized Conditions for Cyclization of o-Aminophenols with NCTS

| Promoter/Base | Solvent | Temperature | Time | Typical Yield | Reference |

| BF₃·Et₂O | 1,4-Dioxane | Reflux | 24–30 h | Good to Excellent | nih.govacs.org |

| LiHMDS | THF | 5 °C to RT | 1 h | Up to 96% | organic-chemistry.org |

Carbon disulfide (CS₂) serves as a versatile C1 synthon in heterocyclic synthesis. In the context of 2-aminobenzoxazoles, its reaction with amines proceeds through the formation of a dithiocarbamate (B8719985) intermediate. researchgate.netresearchgate.net While more commonly used for synthesizing 2-mercaptobenzoxazoles, modifications of this chemistry can lead to 2-amino derivatives. For instance, an iron-catalyzed redox condensation of 2-nitrophenols with amines and carbon disulfide has been reported to produce 2-aminobenzoxazoles, offering an environmentally friendly approach. researchgate.net

Historically, the reaction of o-aminophenols with cyanogen bromide (CNBr) has been the most widely published method for synthesizing 2-aminobenzoxazoles. nih.govacs.org The reaction mechanism involves the nucleophilic attack of the amino group of the o-aminophenol on the electrophilic carbon of CNBr, followed by intramolecular cyclization of the resulting intermediate. Despite its effectiveness, the high toxicity of CNBr has led researchers to seek safer alternatives like NCTS. nih.govorganic-chemistry.org

An alternative strategy to building the 2-aminobenzoxazole core involves the chemical modification of a pre-formed benzoxazole ring. One such method is the amination of benzoxazole-2-thiols.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. nih.govacs.org A synthetic approach utilizing this rearrangement has been developed for the preparation of N-substituted 2-aminobenzoxazoles. nih.govacs.org This method typically involves the activation of a benzoxazole-2-thiol, for example, with chloroacetyl chloride, followed by reaction with an amine. nih.govacs.org The initial S-alkylation is followed by a nucleophilic attack of the amine's nitrogen onto the C2 carbon of the benzoxazole ring, proceeding through a spiro intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis yield the desired N-substituted 2-aminobenzoxazole. nih.govacs.org This metal-free approach is notable for its wide scope of applicable amines and short reaction times. nih.govacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUAXOSGXEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352204 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-81-2 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Bromophenyl 1,3 Benzoxazol 5 Amine

General Synthetic Strategies for 2-Aminobenzoxazoles and Analogues

Amination of Benzoxazole-2-thiols

Metal-Free Amination Protocols

In the broader context of benzoxazole (B165842) synthesis, metal-free amination protocols represent a significant advance, offering alternatives to traditional metal-catalyzed reactions. These methods often align with green chemistry principles by avoiding toxic and expensive heavy metals.

One notable approach is the direct C-H amination of the benzoxazole core. A facile, metal-free oxidative amination of benzoxazole can be achieved using secondary or primary amines in the presence of catalytic iodine in aqueous tert-butyl hydroperoxide. organic-chemistry.org This reaction proceeds smoothly at ambient temperature and produces only tertiary butanol and water as byproducts. organic-chemistry.org

Another strategy involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mild oxidant. A transition-metal-free, operationally simple method for synthesizing 2-substituted benzoxazoles involves an imine α-oxygenation-initiated cascade reaction from cyclohexanones and aliphatic primary amines. researchgate.net TEMPO's role is crucial for its high selectivity and excellent functional-group tolerance, facilitating the successive steps of the reaction cascade. researchgate.net Additionally, a PCl₃-mediated C(2)-functionalization of benzoxazole derivatives with amides and esters has been reported as a viable metal-free synthetic route. sioc-journal.cn

Table 1: Overview of Metal-Free Benzoxazole Synthesis Protocols

| Method | Reagents/Catalysts | Key Features | Byproducts |

|---|---|---|---|

| Oxidative Amination | Iodine / aq. tert-butyl hydroperoxide | Proceeds at ambient temperature; neat conditions. organic-chemistry.org | t-Butanol, Water organic-chemistry.org |

| Cascade Reaction | TEMPO (oxidant) | High selectivity; excellent functional group tolerance. researchgate.net | - |

Use of Polyphosphoric Acid (PPA) as a Cyclizing Agent

Polyphosphoric acid (PPA) is a widely used and effective reagent in heterocyclic synthesis, acting as both a catalyst and a solvent for cyclodehydration reactions. rsc.orgresearchgate.net The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of an o-aminophenol with a carboxylic acid in the presence of PPA at elevated temperatures, typically ranging from 150°C to 250°C. researchgate.netijpbs.com

For instance, the synthesis of 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole is accomplished by reacting 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA. ijpbs.com Similarly, reacting o-aminophenol with various aminobenzoic acids in PPA yields the corresponding 3-(benzo[d]oxazol-2-yl)aniline derivatives. ijpbs.com The high temperatures required for these reactions can be a drawback, but the method is valued for its cost-effectiveness. rsc.org

Esters of PPA, such as ethyl polyphosphate (PPE) and trimethylsilyl (B98337) polyphosphate (PPSE), have also been employed as mild, irreversible dehydrating agents for synthesizing benzoxazoles and other heterocycles. beilstein-journals.org These reagents can promote cyclization under milder conditions than PPA. researchgate.net

Oxidative Cyclization Methods

Oxidative cyclization offers a direct route to the benzoxazole core, often starting from o-aminophenols and aldehydes or other precursors. This approach avoids the pre-formation of an amide bond, proceeding instead through an intermediate like a Schiff base which is then cyclized and oxidized.

A variety of oxidizing agents and systems have been developed for this purpose:

DDQ/EA and O₂/Water Systems: A simple and direct strategy for constructing benzoxazoles involves the oxidative cyclization of catechols and primary amines. This can be achieved using a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)/ethyl acetate (B1210297) (EA) system, which shows broad substrate compatibility, or a milder, greener O₂/water system. researchgate.net

Potassium Permanganate (KMnO₄): The KMnO₄/acetic acid system can be used for the oxidative cyclization of o-hydroxyarylidene anilines (Schiff bases) to form 1,3-benzoxazoles. This system is also applicable to the one-pot synthesis directly from o-aminophenols and aldehydes. ijpbs.com

Elemental Sulfur: In the presence of elemental sulfur, an efficient oxidative cyclization of 2-aminophenols with alkenes can provide diverse benzoxazoles in good yields. organic-chemistry.org

Electrochemical Methods: An atom-economical and environmentally friendly approach is the electrochemical oxidative cyclization. organic-chemistry.orgresearchgate.net This method can be performed without transition metals or chemical oxidants, generating hydrogen gas as the only byproduct. organic-chemistry.org It has been successfully applied to the synthesis of various benzazoles from precursors like o-aminophenol and aldehydes. researchgate.net

Specific Synthetic Pathways for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

While general methods for benzoxazole synthesis are well-documented, specific pathways for this compound can be proposed based on established chemical transformations and analogous syntheses.

Proposed or Known Precursors and Reagents

The most direct and logical synthetic route to this compound involves the condensation and cyclization of two key precursors:

2,4-Diaminophenol: This precursor provides the core aminophenol structure required for the benzoxazole ring and the amine substituent at the 5-position. It is often used as a dihydrochloride (B599025) salt.

3-Bromobenzoic acid or its derivatives (e.g., 3-Bromobenzoyl chloride ): This reagent provides the 2-position substituent, the 3-bromophenyl group.

A plausible synthesis, analogous to reported methods, would involve the reaction of 2,4-diaminophenol with 3-bromobenzoic acid. ijpbs.com A strong acid catalyst and dehydrating agent, such as Polyphosphoric Acid (PPA), would be employed to facilitate the cyclization. rsc.orgijpbs.com

An alternative, multi-step pathway could be adapted from patent literature for similar compounds. google.com This would involve starting with 2-amino-4-nitrophenol, which is first condensed with 3-bromobenzoyl chloride. The resulting intermediate undergoes acid-catalyzed cyclization to form 2-(3-bromophenyl)-5-nitrobenzoxazole. The final step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C), to yield the target compound. google.com

Table 2: Key Precursors and Reagents for Synthesis

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 2,4-Diaminophenol | Provides the aminophenol backbone and the 5-amine group. |

| 3-Bromobenzoic Acid | Provides the 2-(3-bromophenyl) substituent via condensation. |

| 3-Bromobenzoyl Chloride | A more reactive alternative to 3-bromobenzoic acid. |

| Polyphosphoric Acid (PPA) | Acts as catalyst and dehydrating agent for cyclization. rsc.org |

| 2-Amino-4-nitrophenol | Alternative precursor for a multi-step synthesis. google.com |

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity. Based on general protocols for benzoxazole synthesis, several parameters can be adjusted.

For the PPA-mediated pathway, the reaction typically requires heating a mixture of the aminophenol and the carboxylic acid in PPA. ijpbs.com Temperatures can range from 150°C to 180°C for several hours. researchgate.netijpbs.com The use of microwave irradiation has been shown to dramatically reduce reaction times, sometimes to just a few minutes, while maintaining good yields. beilstein-journals.orgresearchgate.net An optimal condition reported for a similar microwave-assisted synthesis was using PPA as a catalyst with a microwave power of 260 W for 4 minutes. researchgate.net

For metal-catalyzed C-H amination reactions, which could be applied to a pre-formed 2-(3-bromophenyl)benzoxazole, optimization involves screening various catalysts, solvents, and temperatures. Copper-catalyzed protocols, for example, have been accelerated using microwave irradiation, allowing reactions to complete in 1.5–2 hours in a solvent like acetonitrile, often without the need for additives. beilstein-journals.orgnih.gov The catalyst loading, reaction time, and temperature would be key variables for optimization. nih.gov

Green Chemistry Approaches in Synthesis

Incorporating green chemistry principles into the synthesis of benzoxazoles is an active area of research aimed at reducing environmental impact. Several strategies are applicable to the synthesis of this compound.

Use of Green Solvents and Catalysts: Water is an ideal green solvent. The synthesis of benzoxazoles has been reported using reusable acid catalysts like samarium triflate in an aqueous medium under mild conditions. organic-chemistry.org Another approach involves using a Brønsted acidic ionic liquid gel catalyst under solvent-free conditions, although this may require high temperatures. nih.gov

Energy-Efficient Methods: Microwave rsc.orgresearchgate.netnih.gov and ultrasound irradiation nih.gov are energy-efficient techniques that can significantly shorten reaction times and often lead to higher yields and cleaner reactions compared to conventional heating. beilstein-journals.orgnih.gov A reported green method for benzoxazole synthesis employed a magnetic ionic liquid catalyst under solvent-free ultrasound irradiation, with water as the sole byproduct. nih.gov

Atom Economy: Electrochemical oxidative cyclization is a highly atom-economical method, as it avoids the use of chemical oxidants and produces only hydrogen gas as a byproduct. organic-chemistry.orgresearchgate.net

Reusable Catalysts: The development of heterogeneous catalysts is a cornerstone of green synthesis. Magnetic nanoparticle-supported catalysts, for example, can be easily separated from the reaction mixture using an external magnet and reused for several cycles with only a slight decrease in activity. nih.gov Similarly, copper supported on aminated silica (B1680970) has been shown to be a regeneratable and reusable catalyst for C-H amination reactions. nih.gov

Table 3: Green Chemistry Strategies in Benzoxazole Synthesis

| Strategy | Example/Method | Advantages |

|---|---|---|

| Green Solvents | Use of water as a reaction medium. organic-chemistry.orgrsc.org | Non-toxic, inexpensive, environmentally benign. |

| Reusable Catalysts | Magnetic nanoparticle-supported ionic liquids nih.gov; TiO₂–ZrO₂ nih.gov | Reduced waste, cost-effective, easy separation. nih.govnih.gov |

| Energy Efficiency | Microwave or ultrasound irradiation. researchgate.netnih.gov | Shorter reaction times, higher yields, lower energy consumption. nih.gov |

Derivatization Strategies and Functionalization of this compound

The strategic modification of this compound can be systematically approached by targeting its three key structural components: the exocyclic amino group, the benzoxazole ring system, and the bromine-substituted phenyl ring. These modifications are instrumental in tuning the molecule's physicochemical properties and biological activities.

Modifications at the Amino Group

The primary amino group at the C-5 position of the benzoxazole ring is a key site for a variety of chemical transformations, including acylation, alkylation, and arylation. These modifications can significantly alter the electronic and steric properties of the molecule.

Acylation: The amino group can be readily acylated using various acylating agents such as acid anhydrides and acyl chlorides. For instance, reaction with acetic anhydride (B1165640) typically yields the corresponding N-acetyl derivative. This transformation is often carried out in the presence of a base to neutralize the acid byproduct. The resulting amide is generally more stable and less basic than the parent amine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate anion. chemguide.co.ukyoutube.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. nih.govrsc.orgrsc.org The reaction rate is influenced by the nature of the alkyl halide, with reactivity generally following the order RI > RBr > RCl. To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed.

Arylation: The introduction of an aryl group at the amino function can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction allows for the formation of a C-N bond between the amino group of the benzoxazole and an aryl halide. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation and depends on the specific substrates used. nih.govjk-sci.com

| Modification Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acetic Anhydride | Base catalyst (e.g., pyridine), room temperature | N-(2-(3-bromophenyl)-1,3-benzoxazol-5-yl)acetamide |

| Alkylation | Methyl Iodide | Base (e.g., K2CO3), solvent (e.g., DMF) | N-methyl-2-(3-bromophenyl)-1,3-benzoxazol-5-amine |

| Arylation (Buchwald-Hartwig) | Aryl Bromide, Pd catalyst, Ligand | Base (e.g., NaOtBu), inert atmosphere, elevated temperature | N-aryl-2-(3-bromophenyl)-1,3-benzoxazol-5-amine |

Substitutions on the Benzoxazole Ring

The benzoxazole ring system, particularly the benzene (B151609) portion, is susceptible to electrophilic aromatic substitution reactions. The existing amino group is a strong activating group and an ortho-, para-director, while the ether-like oxygen of the oxazole (B20620) ring is also activating. Consequently, electrophilic attack is anticipated to occur at the C-4 and C-6 positions, which are ortho and para to the amino group, respectively.

Nitration: Nitration of the benzoxazole ring can be achieved using a mixture of nitric acid and sulfuric acid. acs.orgwikipedia.orgchemimpex.com The strongly activating amino group directs the incoming nitro group primarily to the ortho and para positions. To avoid oxidation of the amino group and to control the regioselectivity, it is common practice to first protect the amino group, for example, by acylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid. Similar to nitration, the amino group directs the sulfonic acid group to the ortho and para positions. Protection of the amino group is also a common strategy in sulfonation reactions to prevent undesired side reactions.

Halogenation: Direct halogenation of the benzoxazole ring can be performed using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The activating effect of the amino group facilitates the reaction, leading to the introduction of halogen atoms at the ortho and para positions.

| Reaction Type | Reagents | Expected Position of Substitution | Product Example |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | C-4 and/or C-6 | 2-(3-bromophenyl)-4-nitro-1,3-benzoxazol-5-amine |

| Sulfonation | Fuming H2SO4 | C-4 and/or C-6 | 5-amino-2-(3-bromophenyl)-1,3-benzoxazole-6-sulfonic acid |

| Bromination | Br2 / Acetic Acid or NBS | C-4 and/or C-6 | 4-bromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine |

Halogenation and its Influence on Reactivity

Halogenation of this compound can occur at two principal locations: the benzoxazole ring and the 3-bromophenyl ring. The introduction of additional halogen atoms can significantly impact the molecule's electronic properties and reactivity in subsequent reactions.

Halogenation of the Benzoxazole Ring: As discussed previously, the electron-rich nature of the 5-aminobenzoxazole system makes it susceptible to electrophilic halogenation, primarily at the C-4 and C-6 positions. Reagents like N-bromosuccinimide (NBS) are often employed for selective bromination under mild conditions. jk-sci.comorganic-chemistry.orgresearchgate.net The introduction of a halogen at these positions can influence the molecule's biological activity and provide a handle for further functionalization through cross-coupling reactions.

Influence on Reactivity: The presence of halogen atoms, which are electron-withdrawing through induction but electron-donating through resonance, can have a dual effect on the reactivity of the aromatic rings. In electrophilic aromatic substitution reactions, they are generally deactivating yet ortho-, para-directing. libretexts.org In the context of cross-coupling reactions, the existing bromine on the phenyl ring and any newly introduced halogens on the benzoxazole ring can serve as coupling sites. The differential reactivity of C-Br versus C-Cl or C-I bonds can allow for selective, sequential cross-coupling reactions.

Conjugation with Other Heterocyclic Systems

The versatile structure of this compound allows for its conjugation with other heterocyclic systems, leading to the creation of hybrid molecules with potentially enhanced biological activities or novel material properties.

Triazole Conjugates: The amino group can be converted to an azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a triazole ring. This "click chemistry" approach is highly efficient and allows for the facile linkage of the benzoxazole core to a wide variety of other molecules containing an alkyne functionality.

Pyrimidine (B1678525) Conjugates: The amino group can act as a nucleophile to displace a leaving group, such as a halogen, from a pyrimidine ring. This nucleophilic aromatic substitution reaction is a common method for the synthesis of pyrimidine-benzoxazole hybrids. nih.govnih.govorganic-chemistry.orgosi.lv The resulting conjugated systems are of interest in medicinal chemistry due to the prevalence of both benzoxazole and pyrimidine scaffolds in bioactive compounds.

Pyrazole (B372694) Conjugates: The amino group can be used as a starting point for the construction of a pyrazole ring. For example, condensation with a 1,3-dicarbonyl compound, followed by cyclization, can lead to the formation of a pyrazole-fused system or a pyrazole substituent. acs.orgwikipedia.orgnih.gov

| Heterocyclic System | Synthetic Strategy | Key Intermediate/Reaction |

|---|---|---|

| Triazole | Click Chemistry | Azide formation followed by cycloaddition |

| Pyrimidine | Nucleophilic Aromatic Substitution | Reaction of the amino group with a halopyrimidine |

| Pyrazole | Condensation and Cyclization | Reaction with 1,3-dicarbonyl compounds |

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics provides insight into the reactivity of this compound and allows for the optimization of reaction conditions.

Proposed Mechanistic Pathways

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzoxazole ring follows the general pathway for this class of reactions. wikipedia.orgacs.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com It involves the initial attack of the π-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino group. In a subsequent step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic Acyl Substitution (Acylation of the Amino Group): The acylation of the amino group proceeds through a nucleophilic acyl substitution mechanism. chemguide.co.ukyoutube.comlibretexts.org The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of a leaving group (e.g., acetate), to yield the final amide product.

Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is well-established. wikipedia.orglibretexts.org It typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The amine then coordinates to the resulting palladium(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the palladium(0) catalyst.

Influence of Catalysts and Solvents on Reaction Kinetics

Catalysts: A diverse range of catalysts, including acid catalysts, metal catalysts, and nanocatalysts, have been employed to facilitate benzoxazole synthesis.

Acid Catalysts: Brønsted and Lewis acids are commonly used to activate the carbonyl group of the aldehyde, thereby promoting the initial condensation with the aminophenol. Strong acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid can serve as both catalyst and solvent. nih.govgoogle.com For instance, PPA has been effectively used for the synthesis of benzoxazole derivatives at elevated temperatures. nih.gov Other acidic catalysts, such as fluorophosphoric acid and samarium triflate, have been shown to be effective under milder conditions, such as at room temperature or in aqueous media, respectively. nih.govorganic-chemistry.org

Metal Catalysts: Various metal-based catalysts, particularly those involving copper and palladium, have been developed for benzoxazole synthesis. Copper(II) oxide nanoparticles have been utilized as a heterogeneous catalyst in DMSO, offering the advantage of being recoverable and recyclable without a loss of activity. organic-chemistry.org Palladium complexes have also been shown to be effective, enabling the reaction to proceed at lower temperatures with low catalyst loading. nih.gov

Nanocatalysts: The use of nanocatalysts, such as strontium carbonate (SrCO₃) and palladium-supported nanocatalysts, offers benefits like high efficiency, reusability, and often solvent-free reaction conditions. nih.gov For example, SrCO₃ has been used in a grindstone method at room temperature, providing a green and efficient route to benzoxazole derivatives. nih.gov

Solvents: The solvent system plays a crucial role in reaction kinetics by affecting the solubility of reactants, the stability of intermediates, and the efficacy of the catalyst. The choice of solvent can range from polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) to nonpolar solvents like toluene (B28343) and p-xylene. nih.govorganic-chemistry.orgmdpi.com In some protocols, ethanol (B145695) is used as a solvent, particularly with acid catalysts at room temperature. nih.gov The optimization of the base-solvent system is critical; for example, in related heterocyclic syntheses, a triethylamine/DMF system provided good yields, whereas stronger bases led to side product formation. mdpi.comresearchgate.net In certain cases, solvent-free conditions or aqueous media are employed to develop more environmentally friendly synthetic protocols. nih.govorganic-chemistry.org

The interplay between the catalyst and solvent system is critical for optimizing reaction kinetics, including reaction time and temperature, which in turn impacts the yield and purity of the final product.

Table 1: Effect of Various Catalyst and Solvent Systems on Benzoxazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Polyphosphoric acid (PPA) | PPA | 145-150 | 3-6 h | Good to Excellent | nih.gov |

| SrCO₃ Nanoparticles | Solvent-free | Room Temp. | 20 min | High | nih.gov |

| Ni(II) complex | DMF | 80 | 3-4 h | 87-94 | nih.gov |

| EG-G2-Pd complex | Ethanol | 50 | 3 h | 88 | nih.gov |

| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85-98 | nih.gov |

| Copper(II) oxide nanoparticles | DMSO | N/A | N/A | N/A | organic-chemistry.org |

| p-Toluenesulfonic acid | N/A | N/A | N/A | N/A | google.com |

| Triethylamine | DMF | Room Temp. | 12 h | 78 | mdpi.comresearchgate.net |

Note: The data in this table are derived from syntheses of various benzoxazole and related heterocyclic derivatives and are presented to illustrate the general influence of catalysts and solvents. Specific conditions for this compound may vary.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and electronic environment of the atoms can be established.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic protons on the 3-bromophenyl ring and the benzoxazole (B165842) core will appear in the typical aromatic region, generally between 6.5 and 8.5 ppm. The protons on the benzoxazole ring system are influenced by the electron-donating amine group and the heterocyclic oxazole (B20620) ring. The protons on the 3-bromophenyl ring are affected by the bromine atom and the benzoxazole moiety. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H of Benzoxazole Ring | 6.8 - 7.5 | Doublet, Doublet of Doublets | 7.0 - 9.0 |

| H of Bromophenyl Ring | 7.2 - 8.2 | Singlet, Doublet, Triplet | 7.0 - 9.0 |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet | N/A |

Note: These are predicted values and may vary from experimental data.

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Given the molecule's asymmetry, each carbon atom is expected to produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals.

The carbons of the aromatic rings will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and will appear in a predictable region. The quaternary carbons, such as those at the fusion of the benzoxazole rings and the carbon of the oxazole ring (C=N), will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N of Oxazole Ring | 160 - 165 |

| Aromatic C-H (Benzoxazole) | 110 - 125 |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-H (Bromophenyl) | 120 - 135 |

| Aromatic C-Br | 122 - 125 |

| Quaternary Aromatic Carbons | 130 - 155 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons on the polysubstituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range H-C correlations. For instance, correlations from the protons on the bromophenyl ring to the C=N carbon of the benzoxazole would confirm the connectivity between these two ring systems.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Assignments and Analysis

The vibrational spectrum of this compound is expected to be rich with bands corresponding to the various stretching and bending modes of its constituent bonds.

N-H Vibrations: The amine group will give rise to characteristic N-H stretching vibrations. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comwpmucdn.com The N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.comwpmucdn.com A broad N-H wagging band may also be observed in the 665-910 cm⁻¹ region. orgchemboulder.com

C-N Vibrations: The stretching vibration of the aromatic C-N bond is anticipated to appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C=N and C=C Vibrations: The C=N stretching of the oxazole ring and the C=C stretching vibrations of the aromatic rings will result in a series of bands in the 1400-1650 cm⁻¹ region.

C-O Vibrations: The C-O-C stretching modes of the oxazole ring will likely produce strong bands in the 1000-1300 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C-H Vibrations: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, will appear in the 650-900 cm⁻¹ region.

Functional Group Identification

The key functional groups in this compound can be readily identified from its vibrational spectra.

Primary Amine (-NH₂): The presence of two distinct N-H stretching bands in the high-frequency region is a clear indicator of a primary amine. orgchemboulder.comwpmucdn.com The N-H bending vibration further confirms this assignment.

Benzoxazole Ring: The characteristic vibrations of the C=N and C-O-C bonds within the heterocyclic ring provide a spectral signature for the benzoxazole core.

Bromophenyl Group: The C-Br stretching vibration, although potentially weak, and the specific pattern of aromatic C-H out-of-plane bending bands are indicative of the substituted phenyl ring.

Raman spectroscopy would be a complementary technique to IR. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings and the C=N bond might show strong signals in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into its structural stability through fragmentation analysis.

The molecular formula for this compound is C₁₃H₉BrN₂O. uni.lu The presence of a single bromine atom is significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, appearing as two peaks of roughly equal intensity separated by two mass-to-charge (m/z) units.

The monoisotopic mass of the compound is calculated to be 287.98984 Da. uni.lu In a typical mass spectrum, the molecular ion would be observed as a doublet peak corresponding to [C₁₃H₉⁷⁹BrN₂O]⁺ and [C₁₃H₉⁸¹BrN₂O]⁺. Depending on the ionization technique used, such as electrospray ionization (ESI), protonated adducts like [M+H]⁺ are commonly observed. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M]⁺ | 287.98929 |

| [M+H]⁺ | 288.99712 |

| [M+Na]⁺ | 310.97906 |

| [M+K]⁺ | 326.95300 |

| [M+NH₄]⁺ | 306.02366 |

While specific experimental fragmentation data for this compound is not detailed in the available literature, a theoretical pattern can be inferred based on its structure and established fragmentation rules for related functional groups. The structure contains a primary aromatic amine, a bromophenyl ring, and a benzoxazole core, all of which influence the fragmentation pathways.

A primary amine typically directs fragmentation through alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org However, in this aromatic system, this pathway is less probable. More likely fragmentation routes would involve:

Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a significant fragment at [M-Br]⁺.

Fission of the Benzoxazole Ring: The heterocyclic ring can undergo cleavage, potentially losing fragments such as CO or HCN.

Fragmentation of the Phenyl Ring: The substituted phenyl ring may undergo characteristic cleavages.

The presence of the stable benzoxazole and aromatic ring systems suggests that a relatively high energy would be required for extensive fragmentation, and the molecular ion peak would likely be prominent in the spectrum.

X-ray Diffraction Crystallography (if applicable)

Specific X-ray diffraction data for this compound is not available in the surveyed literature. However, crystallographic studies of structurally similar compounds, such as 2-(4-Aminophenyl)-1,3-benzoxazole, provide valuable insights into the expected solid-state conformation. nih.govresearchgate.net

Analysis of 2-(4-Aminophenyl)-1,3-benzoxazole reveals that the benzoxazole ring system and the adjacent phenyl ring are not coplanar. nih.govresearchgate.net The dihedral angle between these two ring systems is 11.8 (1)°. nih.govresearchgate.net This twisted conformation is a common feature in 2-phenylbenzoxazole (B188899) derivatives. In the crystal structure, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.net These chains are further organized into a two-dimensional network through π–π stacking interactions. nih.govresearchgate.net It is highly probable that this compound would adopt a similar non-planar structure and exhibit comparable intermolecular hydrogen bonding via its amine group, influencing its crystal packing.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1461 (3) |

| b (Å) | 19.5420 (12) |

| c (Å) | 12.7705 (8) |

| β (°) | 95.243 (1) |

| Volume (ų) | 1030.38 (12) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

The photophysical properties of this compound are determined by its electronic structure, which is characterized by the extended π-conjugated system of the benzoxazole and phenyl moieties. Benzoxazole derivatives are well-known for their absorption in the ultraviolet region and, in many cases, their fluorescent properties. researchgate.net

While specific experimental spectra for this compound are not documented in the provided sources, the properties of related aminobenzoxazole compounds can be used for estimation. Studies on various 2-(hydroxyphenyl)benzoxazole derivatives containing an amino group show that these compounds absorb radiation in both the UVA and UVB regions, with maximum absorption wavelengths (λmax) typically ranging from 330 to 380 nm. scielo.br For instance, different 2-(amino-2'-hydroxyphenyl)benzoxazoles exhibit absorption maxima between 336 nm and 374 nm. scielo.br Another study on novel benzoxazole-naphthoxazole derivatives reports absorption in the 296–332 nm range and fluorescence emission between 368–404 nm. researchgate.net

The presence of the amino group (-NH₂) as an electron-donating auxochrome and the bromine atom (-Br) as a group that can influence electronic transitions via the heavy-atom effect would be expected to modulate the absorption and emission properties of the core benzoxazole chromophore. The amino group typically causes a bathochromic (red) shift in the absorption maximum. The luminescence (fluorescence) properties would depend on the efficiency of intersystem crossing and other non-radiative decay pathways, which can be enhanced by the bromine atom.

| Compound Type | Absorption Range (λmax) | Reference |

|---|---|---|

| 2-(amino-2'-hydroxyphenyl)benzoxazoles | 336 - 374 nm | scielo.br |

| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] nih.govoxazole derivatives | 296 - 332 nm | researchgate.net |

Based on the comprehensive search conducted, there is no specific published computational chemistry research focused solely on the chemical compound “this compound” that aligns with the detailed outline provided in your request. While general methodologies for quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are widely applied to similar heterocyclic compounds, specific data such as optimized geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and predicted vibrational spectra for this particular molecule are not available in the public domain.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables while strictly adhering to the provided outline and focusing exclusively on “this compound”. The creation of such an article would necessitate original research involving computational chemistry software and methods, which is beyond the scope of this request.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information about conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.gov These simulations are vital for understanding how a molecule like 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine behaves in a biological context.

MD simulations are employed to explore the conformational landscape of benzoxazole (B165842) derivatives in solution. The planarity of the benzoxazole ring system is a key feature, though the dihedral angle between the benzoxazole and the attached phenyl ring can vary. researchgate.net For this compound, the single rotatable bond between the benzoxazole core and the 3-bromophenyl group allows for a degree of conformational flexibility. hit2lead.com

Simulations can track the fluctuations of this dihedral angle over time in an aqueous environment, revealing the most stable, low-energy conformations. Understanding these preferred shapes is critical, as the three-dimensional structure of a ligand dictates its ability to fit into the binding site of a biological target. The stability of these conformations is assessed by analyzing the root-mean-square deviation (RMSD) of the molecule's atomic positions over the course of the simulation. A stable RMSD indicates that the molecule maintains a consistent average structure in solution.

The solvent environment significantly influences the behavior of a drug candidate. MD simulations can model the explicit interactions between this compound and surrounding water molecules. The amine group at the 5-position and the nitrogen and oxygen atoms within the benzoxazole ring are capable of forming hydrogen bonds with water, which stabilizes the molecule in solution. Conversely, the bromophenyl and benzoxazole rings provide hydrophobic surfaces. The interplay between these hydrophilic and hydrophobic interactions governs the molecule's solubility and its approach to a protein's binding pocket, which often involves the displacement of water molecules.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. amazonaws.com This method is instrumental in identifying potential biological targets and understanding the specific interactions that drive binding.

Molecular docking studies on benzoxazole derivatives have revealed common interaction patterns with various protein targets. The core benzoxazole structure often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.gov The amine group can act as a hydrogen bond donor, while the oxazole (B20620) nitrogen can act as a hydrogen bond acceptor.

For this compound, the bromine atom on the phenyl ring is a particularly interesting feature. It can participate in halogen bonding—a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains—which can significantly enhance binding affinity. Docking studies performed on analogous 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin-combretastatin A-4 binding site showed favorable binding scores, indicating strong interactions. mdpi.com Similarly, docking of other bromophenyl-thiazole derivatives has shown good docking scores within the binding pockets of various microbial and cancer-related proteins. researchgate.net

The binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), quantifies the strength of the ligand-protein interaction. Lower energy values typically indicate more stable and favorable binding.

Table 1: Representative Ligand-Protein Interactions for Analogous Benzoxazole Compounds This table is illustrative, based on findings for structurally related compounds.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| Tubulin | Cys241, Leu248, Ala316 | Hydrophobic, Pi-Alkyl | 5-(3-Bromophenyl)-1,2,4-triazoles |

| CDK4 | Val96, Phe98, Glu144 | Hydrogen Bonds, Hydrophobic | Benzimidazole-pyrimidine Amines |

| Hsp70 | Tyr41, Phe68, Trp90, Arg264 | Hydrophobic, Cation-π | Thiodipyrimidines |

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Molecular docking is a primary tool for screening libraries of benzoxazole derivatives against panels of known protein targets to identify potential therapeutic applications.

Based on studies of similar compounds, potential targets for this compound could include:

Protein Kinases: Many heterocyclic compounds are designed as kinase inhibitors for cancer therapy. Docking studies on similar structures have explored binding to targets like Cyclin-Dependent Kinase 4 (CDK4) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Cholinesterases: A library of 2-substituted benzo[d]oxazol-5-amine derivatives was investigated as multi-target agents for Alzheimer's disease, with a focus on inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Microbial Enzymes: Benzoxazoles have been docked against bacterial proteins to explore their potential as antimicrobial agents. amazonaws.com

Heat Shock Proteins (Hsp): Hsp70 has been identified as a target for related heterocyclic compounds, which bind to an allosteric site. nih.gov

The insights gained from molecular docking studies are foundational for structure-based drug design. By visualizing how this compound fits into a target's active site, chemists can propose modifications to improve its therapeutic profile.

For example, if docking reveals an unoccupied hydrophobic pocket near the 3-bromophenyl ring, adding a small alkyl group could create additional favorable interactions and increase potency. If the amine group is not optimally positioned to form a key hydrogen bond, its position on the benzoxazole ring could be shifted. The position and nature of the substituent on the phenyl ring are critical; modifying the bromine atom to another halogen or a different functional group could fine-tune binding affinity and selectivity for the target protein over off-target proteins, which is a crucial step in developing safer drugs. nih.govmdpi.com This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug development.

Prediction of Reactivity Properties

Theoretical studies on benzoxazole derivatives, particularly those with similar structural features, offer significant insights into the reactivity of this compound. Analyses based on molecular orbitals, charge distribution, and electron density are pivotal in identifying the most reactive sites within a molecule.

For instance, a computational study on the closely related compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, utilized DFT calculations to probe its reactivity. researchgate.netesisresearch.org These studies highlight the importance of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), in determining the molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of these orbitals indicates the likely centers of reaction. For the benzoxazole core, the electron density analysis often points to the nitrogen and oxygen heteroatoms, as well as specific carbon atoms on the fused rings, as key sites for chemical interactions. The presence of a bromine atom and an amine group further influences the electronic landscape and, consequently, the reactivity of the entire molecule.

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For organic molecules, particularly those containing amine functionalities, this process can be a significant degradation pathway. Theoretical investigations into the autoxidation of amines suggest that the reaction often proceeds via a series of hydrogen shift reactions, leading to the formation of hydroperoxides. acs.orgnih.gov

While specific computational data on the autoxidation of this compound is not available, studies on analogous brominated benzoxazole derivatives have explored their sensitivity to autoxidation mechanisms using DFT calculations. researchgate.netesisresearch.org These theoretical models can predict the bond dissociation energies (BDE) for C-H and N-H bonds, which is a critical factor in the initiation of autoxidation. A lower BDE indicates a more easily abstractable hydrogen atom, suggesting a higher propensity for autoxidation to begin at that site. For this compound, the amine group (-NH2) would be a primary site of interest for hydrogen abstraction, initiating the autoxidation cascade. The stability of the resulting radical intermediate is a key determinant of the reaction's favorability.

The general mechanism for the autoxidation of amines involves the following steps:

Initiation: Abstraction of a hydrogen atom to form an amino radical.

Propagation: The amino radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of the amine, propagating the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product.

Computational models can calculate the energy barriers for these steps, providing a quantitative measure of the compound's stability towards autoxidation.

Understanding the reaction pathways and characterizing the transition states are fundamental aspects of computational chemistry that elucidate reaction mechanisms. For benzoxazole derivatives, computational studies have been employed to explore various synthetic and transformation pathways. researchgate.netmarmara.edu.tr These studies involve mapping the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products, and characterizing the geometry and energy of the transition states.

For this compound, potential reactions of interest for computational modeling could include electrophilic substitution on the aromatic rings, reactions involving the amine group (such as acylation or alkylation), and palladium-catalyzed cross-coupling reactions at the C-Br bond.

While specific transition state data for reactions involving this compound are not present in the current literature, the principles derived from computational studies on similar systems provide a robust framework for predicting its chemical behavior. researchgate.netmarmara.edu.tr

Biological and Medicinal Chemistry Research Applications

Antimicrobial Research

The benzoxazole (B165842) moiety is a prominent heterocyclic scaffold that has attracted considerable interest from medicinal chemists for the development of new therapeutic agents. indexcopernicus.com Synthetic derivatives are particularly noted for their broad-spectrum antimicrobial activity. mdpi.comnih.gov

Derivatives of 2-substituted benzoxazole have demonstrated potent antibacterial properties against a range of pathogenic bacteria. nih.govresearchgate.net The presence of different substituents on the phenyl ring at the 2-position plays a critical role in modulating this activity.

Research has consistently shown that synthetic benzoxazole derivatives exhibit potent antibacterial effects against various Gram-positive bacteria. mdpi.com Strains such as Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Enterococcus faecalis have been effectively inhibited by compounds from this class. mdpi.comnih.govresearchgate.net In some studies, the activity of certain benzoxazole derivatives has been found to be comparable or even superior to standard antibiotics. nih.gov The amine group at the 5-position and the bromo-substitution on the phenyl ring of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine are structural features that could contribute to its potential efficacy against these types of pathogens.

Table 1: Examples of Antibacterial Activity of Various 2-Phenyl-Benzoxazole Derivatives against Gram-Positive Bacteria Note: This table presents data for structurally related compounds to illustrate the general activity of the chemical class, not for this compound itself.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

| 2-(4-(piperidinethoxy)phenyl)benzoxazole | Enterococcus faecalis | 0.5 | mdpi.com |

| 2-trifluoroacetonylbenzoxazole-Zn(II) Complex | S. aureus MRSA | 3.125 | nih.gov |

| 2-(p-fluorophenyl)benzoxazole derivative | S. aureus | >100 | researchgate.net |

| 2-(4-aminophenyl)benzoxazole Schiff Base | S. aureus | Not specified | indexcopernicus.com |

| 2-(4-aminophenyl)benzoxazole Schiff Base | B. subtilis | Not specified |

The efficacy of benzoxazole derivatives against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, can be more variable. mdpi.comnih.gov The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents. However, specific structural modifications to the benzoxazole scaffold have yielded compounds with significant activity. For instance, one derivative, substituted at the 2-position with a 4-(piperidinethoxy)phenyl group, demonstrated pronounced activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. mdpi.comresearchgate.net Many other synthesized derivatives, however, show limited to moderate potential against these pathogens. researchgate.netasm.org

Table 2: Examples of Antibacterial Activity of Various 2-Phenyl-Benzoxazole Derivatives against Gram-Negative Bacteria Note: This table presents data for structurally related compounds to illustrate the general activity of the chemical class, not for this compound itself.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

| 2-(4-(piperidinethoxy)phenyl)benzoxazole | P. aeruginosa | 0.25 | mdpi.comresearchgate.net |

| 2-trifluoroacetonylbenzoxazole-Zn(II) Complex | E. coli | 25 | nih.gov |

| N-phenyl-1,3-benzoxazol-2-amine derivative | E. coli | 25 | nih.gov |

| 2-(p-fluorophenyl)benzoxazole derivative | E. coli | >100 | researchgate.net |

| 2-(4-aminophenyl)benzoxazole Schiff Base | P. aeruginosa | Not specified |

A primary molecular target for the antibacterial action of benzoxazole derivatives is bacterial DNA gyrase. nih.govresearchgate.net This essential enzyme, a type II topoisomerase, controls the topology of DNA by introducing negative supercoils and is crucial for DNA replication and cell division. esisresearch.orgnih.gov DNA gyrase is composed of two subunits, GyrA and GyrB. nih.gov Many benzoxazole-based inhibitors function by targeting the ATP-binding site on the GyrB subunit, thereby inhibiting the enzyme's ATPase activity. researchgate.netresearchgate.net This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit. The absence of a human homologue to bacterial DNA gyrase makes it a highly attractive and selective target for developing new antibacterial agents. researchgate.netplos.org Molecular docking studies have supported the hypothesis that benzoxazole derivatives can effectively bind within the ATP-binding pocket of GyrB, leading to the inhibition of bacterial growth. nih.govresearchgate.net

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating the discovery of novel antimicrobial agents. nih.gov Benzoxazole derivatives have been evaluated for their potential to combat these challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has shown that certain metal complexes of 2-substituted benzoxazoles can be more potent against MRSA strains than standard antibiotics like ciprofloxacin. nih.gov The development of compounds that are effective against MDR strains is a key focus of research into the benzoxazole chemical class. mdpi.comresearchgate.net

In addition to their antibacterial properties, the benzoxazole scaffold is a well-established pharmacophore for the development of antifungal agents. nih.govnih.govnih.gov Numerous studies have documented the activity of 2-substituted benzoxazoles against a variety of pathogenic fungi, most notably species of Candida and Aspergillus. indexcopernicus.comnih.gov

The antifungal activity of these compounds is often linked to the disruption of the fungal cell membrane's integrity. nih.govnih.gov One proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. nih.gov This disruption leads to increased membrane permeability and ultimately, fungal cell death. nih.gov Benzoxazoles have demonstrated both fungistatic and fungicidal effects against azole-resistant clinical isolates of Candida. nih.gov The specific substituents on the benzoxazole ring system are crucial for determining the potency and spectrum of antifungal activity. nih.govnih.gov

Table 3: Examples of Antifungal Activity of Various Benzoxazole Derivatives Note: This table presents data for structurally related compounds to illustrate the general activity of the chemical class, not for this compound itself.

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

| Benzoxazole Derivative 1 | Candida krusei | 15.6 | nih.gov |

| Benzoxazole Derivative 1 | Candida albicans | 62.5 | nih.gov |

| 2-(aryloxymethyl)benzoxazole (5h) | Fusarium solani | 4.34 (IC50) | nih.gov |

| 2-phenyl-benzoxazole Schiff Base (2d) | Aspergillus niger | Not specified | |

| 2-phenyl-benzoxazole Schiff Base (2h) | Candida albicans | Not specified |

Antifungal Activity Studies

Anticancer Research

The anticancer potential of this compound has been more substantially explored, with studies indicating notable cytotoxic effects against specific human cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Laboratory studies have demonstrated that this compound exhibits cytotoxic activity against human cancer cells, indicating its potential as a lead compound for the development of new anticancer agents.

Research has specifically highlighted the efficacy of this compound against the MCF-7 human breast adenocarcinoma cell line. A study identified this molecule, referred to as 5-amino-2-[p-bromophenyl]-benzoxazole, and demonstrated its dose-dependent toxic effect on MCF-7 cells. medicinescience.orgbibliomed.org The half-maximal inhibitory concentration (IC50) was determined to be 28 nM for MCF-7 cells. bibliomed.org

Data on the in vitro cytotoxicity of this compound against other specified cancer cell lines such as NCI-H460 (non-small cell lung cancer), A549 (lung carcinoma), HepG2 (liver carcinoma), and HCT-116 (colorectal carcinoma) is not yet available in the reviewed literature.